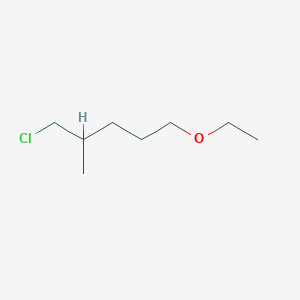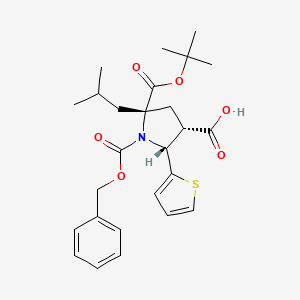![molecular formula C10H18O2 B13185448 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butoxy)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes a tert-butoxy group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methyl]-6-oxabicyclo[31One efficient method for this involves the use of flow microreactor systems, which allow for a more sustainable and versatile process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high yield and purity. The use of microreactor technology is particularly advantageous in an industrial setting due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an azabicyclohexane ring instead of an oxabicyclohexane ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound used in antiviral medications.
Uniqueness
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its specific combination of a tert-butoxy group and an oxabicyclohexane ring. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3 |
InChI Key |
DIKWQUQQUINRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CC2C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)







![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)


![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
